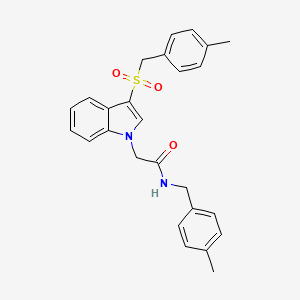
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide, also known as MI-773, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a cancer therapy. MI-773 has been shown to inhibit the activity of the oncogenic protein MDM2, which plays a critical role in the regulation of the tumor suppressor protein p53.
Mecanismo De Acción
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide works by inhibiting the activity of MDM2, a protein that regulates the activity of p53, a tumor suppressor protein. MDM2 binds to p53 and promotes its degradation, which can lead to the development and progression of cancer. By inhibiting MDM2, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide allows p53 to accumulate and function as a tumor suppressor, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in lab experiments is its specificity for MDM2, which allows for the selective inhibition of MDM2 without affecting other proteins. However, one limitation of using N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for the development of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide as a cancer therapy. One direction is the development of more potent analogs of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide that can achieve the desired effect at lower concentrations. Another direction is the evaluation of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the identification of biomarkers that can predict response to N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide treatment may help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide involves several steps, including the reaction of 4-methylbenzyl chloride with sodium hydride to form 4-methylbenzylsodium, which is then reacted with 3-bromo-1H-indole to form 3-(4-methylbenzyl)-1H-indole. The resulting compound is then reacted with p-toluenesulfonyl chloride to form 3-(4-methylbenzyl)-1H-indole-2-sulfonyl chloride, which is then reacted with N-(2-acetoxyethyl)acetamide to form N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide.
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide in cancer patients.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3S/c1-19-7-11-21(12-8-19)15-27-26(29)17-28-16-25(23-5-3-4-6-24(23)28)32(30,31)18-22-13-9-20(2)10-14-22/h3-14,16H,15,17-18H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWLBWDYNKIEAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

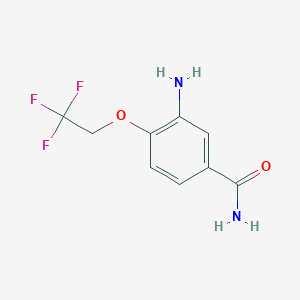

![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![potassium 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetate](/img/structure/B2550814.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
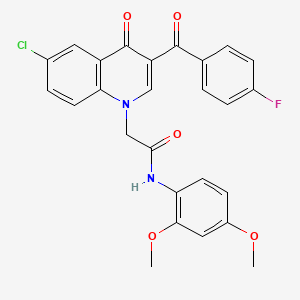
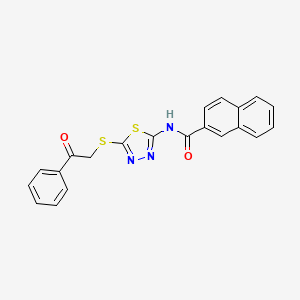
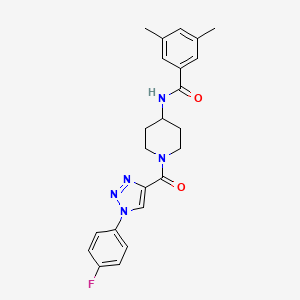
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
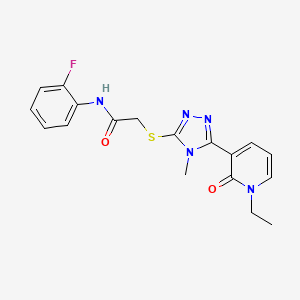
![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)